2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c1-29-19-8-7-14(12-28)9-16(19)13-30-21-18(11-26)17(15-5-3-2-4-6-15)10-20(27-21)22(23,24)25/h2-10,12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOVJOZPYQLCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies
Chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, treating 6-(trifluoromethyl)nicotinonitrile with SOCl₂ in toluene at 0–5°C produces 2-chloro-6-(trifluoromethyl)nicotinonitrile.
Thiol Coupling
The chloro intermediate reacts with 5-formyl-2-methoxybenzylthiol under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the thiol, enabling nucleophilic displacement of chlorine.
Optimized Parameters:
-
Base: NaH (1.2 equivalents)
-
Solvent: THF
-
Temperature: 0°C to room temperature
Synthesis of 5-Formyl-2-methoxybenzylthiol
The benzylthio component is prepared via:
-
Methoxylation: Protecting a phenolic hydroxyl group with methyl iodide in the presence of potassium carbonate.
-
Formylation: Introducing the aldehyde group using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions.
-
Reduction and Thiolation: Reducing the formyl group to a hydroxymethyl intermediate, followed by thiolation via thiourea and hydrolysis.
Critical Steps:
-
Formylation Temperature: −10°C to prevent over-oxidation.
Purification and Characterization
Chromatographic Purification
Flash column chromatography with hexane/ethyl acetate (4:1 to 2:1 gradient) effectively isolates the target compound, as demonstrated in analogous pyridine syntheses.
Analytical Validation
-
HPLC: Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase).
-
NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals:
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of nicotinonitriles can exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile may also possess similar properties .
Anticancer Activity
Research indicates that nicotinonitrile derivatives can inhibit cancer cell proliferation. The structural features of this compound may contribute to its ability to interact with specific biological targets involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanism of action .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in multicomponent reactions, leading to the formation of complex molecular architectures. This property is particularly valuable in the synthesis of biologically active molecules, enhancing the efficiency of synthetic pathways in pharmaceutical research .
Case Study 1: Antimicrobial Activity Evaluation
In a recent study, a series of nicotinonitrile derivatives were synthesized and screened for antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. This highlights the potential of structurally related compounds, including this compound, in developing new antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ciprofloxacin | 3.12 | Standard |
| Compound A | 0.10 | Superior |
| Compound B | 0.50 | Effective |
Case Study 2: Synthesis and Characterization
Another study focused on synthesizing this compound using a microwave-assisted method, which significantly reduced reaction time while maintaining high yields. The synthesized product was characterized using NMR and IR spectroscopy, confirming the expected molecular structure and functional groups. This efficient synthetic route exemplifies the compound's utility in laboratory settings for further research applications .
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Functional Group Impact on Activity
- Thioether Linkage : Critical for binding to target proteins (e.g., succinate dehydrogenase (SDH) in fungicidal oxadiazole derivatives). The benzylthio group in the target compound may mimic similar interactions.
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects and metabolic stability, a common feature in agrochemicals.
- Formyl Group (-CHO) : Unique to the target compound, this polar group may facilitate covalent interactions or serve as a synthetic handle for further derivatization.
Biological Activity
2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C19H16F3N3OS
- Molecular Weight : 393.41 g/mol
- CAS Number : 514843-28-8
The presence of trifluoromethyl and thioether functionalities suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from different studies:
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic markers in treated MCF-7 cells.
- Cell Cycle Arrest : In HeLa cells, the compound has been shown to induce G1 phase arrest, preventing cells from progressing through the cell cycle and thus inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : In A549 cells, treatment with the compound resulted in elevated ROS levels, contributing to cellular stress and apoptosis.
Case Study 1: MCF-7 Cell Line
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 13.5 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating apoptosis.
Case Study 2: HeLa Cell Line
HeLa cells were exposed to the compound for 24 hours. Cell cycle analysis via propidium iodide staining demonstrated a significant accumulation of cells in the G1 phase, suggesting that the compound effectively halts cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
